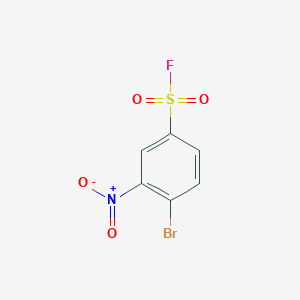

4-Bromo-3-nitrobenzene-1-sulfonyl fluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-Bromo-3-nitrobenzene-1-sulfonyl fluoride” is a chemical compound. The sulfonyl fluoride motif can be used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids . This new click chemistry approach through sulfates is a complimentary approach to using amides and phosphate groups as linkers .

Chemical Reactions Analysis

While specific chemical reactions involving “4-Bromo-3-nitrobenzene-1-sulfonyl fluoride” are not available, it’s worth noting that bromo and nitro groups on benzene rings are often involved in electrophilic aromatic substitution reactions .Applications De Recherche Scientifique

Synthesis of Radiolabeled Compounds

4-Bromo-3-nitrobenzene-1-sulfonyl fluoride has been used in the synthesis of radiolabeled compounds, such as N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane ([18F]FP-β-CIT). This compound was synthesized for positron emission tomography (PET) imaging, highlighting its utility in diagnostic medicine and neuroscience research (Klok et al., 2006).

Development of Clickable Reagents

The chemical serves as a precursor for developing new clickable reagents for chemical synthesis. For instance, 1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF) has been developed as a new SuFEx clickable reagent for the regioselective construction of 5-sulfonylfluoro isoxazoles, demonstrating its importance in creating functionalized molecules for further chemical transformations (Leng & Qin, 2018).

Fluorination Techniques

This compound is also instrumental in developing fluorination techniques, such as the use of BrF3 and other reagents derived from F2 for attaching the fluorine atom to organic molecules. This process is crucial for synthesizing fluorinated compounds, which are valuable in pharmaceuticals, agrochemicals, and material sciences (Rozen, 2005).

Inhibition Studies

In medicinal chemistry, sulfonamides incorporating fluorine and 1,3,5-triazine moieties have been shown to be effective inhibitors of β-class carbonic anhydrases from Mycobacterium tuberculosis. This application underscores the compound's role in developing new antimycobacterial agents with novel mechanisms of action, contributing to the fight against tuberculosis (Ceruso et al., 2014).

Charge Transfer Complexes in Solar Cells

Furthermore, 4-Bromo-3-nitrobenzene-1-sulfonyl fluoride has been explored in the context of polymer solar cells. The formation of charge transfer complexes significantly improves the electron transfer process, enhancing device performance and efficiency. This application demonstrates the compound's potential in renewable energy technologies (Fu et al., 2015).

Propriétés

IUPAC Name |

4-bromo-3-nitrobenzenesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFNO4S/c7-5-2-1-4(14(8,12)13)3-6(5)9(10)11/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OASJNHRLMWDBPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)F)[N+](=O)[O-])Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-nitrobenzene-1-sulfonyl fluoride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2699312.png)

![1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide](/img/structure/B2699314.png)

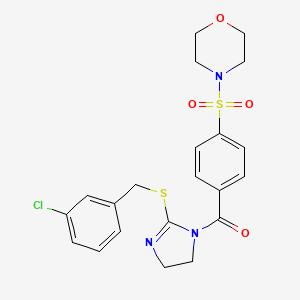

![3-(4-Chlorophenyl)-5-{1-[(4-ethylphenyl)sulfonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2699318.png)

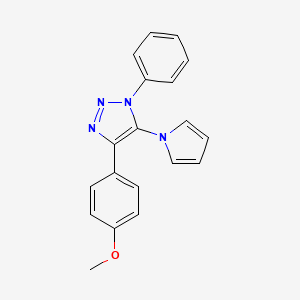

![5-[(3,4-dimethylphenyl)amino]-N-[(3-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2699323.png)

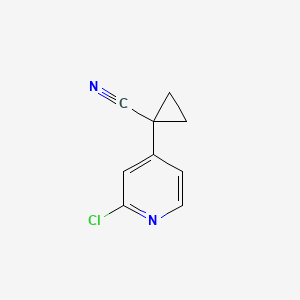

![2-[(Pyridin-4-ylmethyl)amino]nicotinonitrile](/img/structure/B2699324.png)

![N-(5-chloro-2-hydroxyphenyl)-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2699330.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2699331.png)